molecular formula C18H30O3 B11747213 (10Z,12E)-9-oxooctadeca-10,12-dienoic acid

(10Z,12E)-9-oxooctadeca-10,12-dienoic acid

Cat. No.: B11747213
M. Wt: 294.4 g/mol
InChI Key: LUZSWWYKKLTDHU-SQKGQWCESA-N
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Description

(10Z,12E)-9-oxooctadeca-10,12-dienoic acid is a long-chain fatty acid derivative. It is a conjugated diene with a keto group at the 9th carbon position. This compound is part of the larger family of polyunsaturated fatty acids, which play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z,12E)-9-oxooctadeca-10,12-dienoic acid typically involves the oxidation of linoleic acid. The process can be carried out using various oxidizing agents such as potassium permanganate or ozone. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, including the use of microbial enzymes to catalyze the oxidation of linoleic acid. This method is advantageous due to its specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(10Z,12E)-9-oxooctadeca-10,12-dienoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of shorter-chain aldehydes and acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

    Oxidation: Shorter-chain aldehydes and acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(10Z,12E)-9-oxooctadeca-10,12-dienoic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the synthesis of bio-based materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which (10Z,12E)-9-oxooctadeca-10,12-dienoic acid exerts its effects involves its interaction with cellular enzymes and receptors. It can modulate the activity of enzymes involved in fatty acid metabolism and influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    (10E,12Z)-10,12-Octadecadienoic acid: Another conjugated diene with similar structural features but different biological activities.

    (10Z,12E)-hexadeca-10,12-dienoic acid: A shorter-chain analog with distinct physical and chemical properties.

Uniqueness

(10Z,12E)-9-oxooctadeca-10,12-dienoic acid is unique due to the presence of the keto group at the 9th position, which imparts specific reactivity and biological functions not observed in its analogs.

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(10Z,12E)-9-oxooctadeca-10,12-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11-

InChI Key

LUZSWWYKKLTDHU-SQKGQWCESA-N

Isomeric SMILES

CCCCC/C=C/C=C\C(=O)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O

Origin of Product

United States

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